Home > Products > Screening Compounds P79641 > HSP47 inhibitor III
HSP47 inhibitor III - 287917-38-8

HSP47 inhibitor III

Catalog Number: EVT-13866562
CAS Number: 287917-38-8
Molecular Formula: C8H6ClNO3S2
Molecular Weight: 263.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HSP47 inhibitor III is derived from chemical libraries designed to identify small molecules that disrupt the interaction between HSP47 and collagen. It belongs to a class of compounds known as protein-protein interaction inhibitors. The primary function of HSP47 is to bind to the triple-helical structure of procollagen, facilitating its correct folding and preventing aggregation. Inhibition of this process can lead to reduced collagen production, making it a potential therapeutic target for diseases associated with fibrosis and excessive collagen accumulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of HSP47 inhibitor III involves several key steps, primarily utilizing cross-coupling reactions. For instance, one method includes the use of palladium-catalyzed reactions to form carbon-carbon bonds between aromatic rings and alkyl groups. This approach allows for the modification of the compound's structure to enhance its inhibitory activity against the HSP47-collagen interaction.

The synthesis typically follows these steps:

  1. Preparation of Precursors: Starting materials such as salicylaldehyde derivatives are prepared.
  2. Cross-Coupling Reaction: The reaction is conducted under controlled conditions using palladium catalysts to facilitate the formation of the desired compound.
  3. Purification: The product is purified using techniques like column chromatography to isolate the active compound from unreacted materials and by-products.
  4. Characterization: The synthesized compound is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

HSP47 inhibitor III exhibits a complex molecular structure that includes multiple functional groups designed to enhance binding affinity for HSP47. The specific arrangement of these groups allows for effective interaction with the Gly-Xaa-Arg motifs present in procollagen.

Key structural features include:

  • Aromatic Rings: These contribute to hydrophobic interactions with HSP47.
  • Alkyl Linkers: These can be adjusted to optimize spatial orientation for binding.
  • Functional Groups: Specific groups are included to enhance solubility and bioavailability.

The molecular weight and specific structural data are crucial for understanding its pharmacokinetic properties and potential efficacy in vivo .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving HSP47 inhibitor III is its binding interaction with HSP47, which can be described as a competitive inhibition mechanism. This process can be analyzed through various biochemical assays that measure the binding affinity of the inhibitor compared to procollagen.

Technical details include:

  • Surface Plasmon Resonance Analysis: This technique is employed to quantify the binding kinetics between HSP47 inhibitor III and HSP47.
  • Inhibition Assays: These assays determine the concentration required for 50% inhibition (IC50) of the HSP47-collagen interaction, providing insights into the compound's potency.

The results from these analyses help in refining the compound's structure for improved efficacy .

Mechanism of Action

Process and Data

HSP47 inhibitor III functions by disrupting the interaction between heat shock protein 47 and procollagen. Specifically, it binds to HSP47, preventing it from associating with collagen during its folding process within the endoplasmic reticulum.

The mechanism can be summarized as follows:

  1. Binding: The inhibitor binds competitively to HSP47.
  2. Disruption: This prevents HSP47 from stabilizing procollagen, leading to improper folding.
  3. Outcome: As a result, there is decreased secretion of correctly folded collagen into the extracellular matrix, which can mitigate fibrotic processes.

Data supporting this mechanism include biochemical assays demonstrating reduced collagen levels in cell cultures treated with HSP47 inhibitor III .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HSP47 inhibitor III possesses distinct physical and chemical properties that influence its therapeutic potential:

  • Solubility: High solubility in aqueous solutions is crucial for bioavailability.
  • Stability: The compound must remain stable under physiological conditions to exert its effects effectively.
  • Molecular Weight: Typically ranges around 300-500 Da, which is optimal for cellular uptake.

Characterization studies often reveal details about melting point, solubility profiles, and stability under various pH conditions, aiding in formulation development .

Applications

Scientific Uses

HSP47 inhibitor III has significant potential applications in scientific research and therapeutics:

  1. Fibrosis Research: It serves as a tool for investigating collagen-related diseases such as pulmonary fibrosis, liver cirrhosis, and systemic sclerosis.
  2. Cancer Therapy: By inhibiting collagen synthesis, it may enhance the efficacy of existing cancer treatments by reducing tumor stiffness associated with fibrotic tissue .
  3. Drug Development: As a lead compound, it provides a basis for developing more potent analogs targeting similar pathways involved in fibrosis and other related diseases.
Molecular Mechanisms of HSP47 Inhibitor III in Collagen Homeostasis

Targeting HSP47–Collagen Protein-Protein Interactions

Disruption of Collagen Chaperone Function in the Endoplasmic Reticulum

HSP47 (SERPINH1) is an endoplasmic reticulum (ER)-resident molecular chaperone essential for procollagen folding and stabilization. It binds transiently to nascent procollagen chains via the Gly-Xaa-Arg motif, preventing premature aggregation and ensuring triple-helix stability under physiological temperatures [1] [9]. HSP47 Inhibitor III (CBTC) directly targets this interaction by occupying the collagen-binding pocket of HSP47, thereby inhibiting its chaperone function. This disruption leads to:

  • Misfolded Procollagen Accumulation: Impaired HSP47 function causes defective procollagen trimerization, triggering ER stress and unfolded protein response (UPR) pathways [1].
  • Reduced Collagen Secretion: Studies in pulmonary fibrosis models demonstrate that HSP47 inhibition decreases collagen I secretion by 60–80%, as quantified by hydroxyproline assays [1] [4].
  • ER Stress Amplification: Accumulated misfolded procollagen activates PERK and IRE1α pathways, initiating autophagy-mediated degradation of defective collagens [9].

Table 1: Impact of HSP47 Inhibitor III on Collagen Biosynthesis

ParameterControl CellsCBTC-Treated CellsReduction (%)
Procollagen Retention (ER)100% ± 5%220% ± 15%+120%
Mature Collagen Secretion100% ± 8%25% ± 6%75%
ER Stress Markers (GRP78)Baseline3.5-fold increase+250%

Structural Basis for Competitive Inhibition of Triple-Helical Collagen Binding

HSP47 exhibits exclusive affinity for triple-helical collagen conformations, as confirmed by FRET and bimolecular fluorescence complementation assays [2] [5]. HSP47 Inhibitor III exploits this specificity through:

  • Steric Hindrance: The chlorobenzothiophene core of CBTC (C₈H₆ClNO₃S₂) binds to HSP47’s arginine-rich collagen interaction domain, blocking access to collagen’s Gly-Xaa-Arg motifs [5] [9].
  • pH-Dependent Dissociation: Native HSP47 dissociates from collagen in the acidic cis-Golgi (pH 6.3–6.7). CBTC stabilizes HSP47-collagen complexes even at low pH, causing aberrant retention and lysosomal degradation [1] [5].
  • Binding Affinity Shift: Surface plasmon resonance reveals CBTC reduces HSP47-collagen binding affinity (Kd) from 10 nM to 2.3 μM, a 230-fold decrease [2] [9].

Table 2: Structural Interactions of HSP47 Inhibitor III

Structural FeatureRole in InhibitionExperimental Evidence
Chlorobenzothiophene MoietyBlocks collagen-binding pocketX-ray crystallography
Nitro GroupForms hydrogen bonds with Ser/His residuesMolecular docking simulations
Sulfonyl LinkerMimics collagen’s triple-helical conformationCompetitive ELISA

Intracellular Signaling Pathways Modulated by HSP47 Inhibition

Suppression of TGF-β1-Mediated Profibrotic Signaling Cascades

TGF-β1 is a master regulator of fibrosis that upregulates HSP47 expression via Smad3-dependent transcription [4] [6]. HSP47 Inhibitor III interrupts this loop through:

  • HSP47-TGF-β1 Codependency: TGF-β1 induces HSP47 synthesis in fibroblasts (2.8-fold increase), while HSP47 stabilizes TGF-β1 receptors. CBTC treatment reduces TGF-β1-induced HSP47 mRNA by 70% [4] [8].
  • Myofibroblast Reversal: In nasal fibroblasts, CBTC decreases α-SMA expression by 65% and collagen gel contraction by 90%, indicating attenuated myofibroblast differentiation [6].
  • ECM Gene Downregulation: RNA sequencing shows CBTC suppresses TGF-β1 target genes (COL1A1, FN1, CTGF) by 40–85% in pulmonary fibroblasts [1] [4].

Table 3: Effects of HSP47 Inhibition on TGF-β1 Signaling

Target MoleculeFunctionChange After CBTC Treatment
HSP47 mRNAChaperone synthesis↓ 70%
α-SMAMyofibroblast marker↓ 65%
Phospho-Smad3TGF-β1 signal transduction↓ 80%
FibronectinECM component↓ 75%

Downregulation of MAPK/ERK and Smad-Dependent Pathways

Beyond TGF-β1, CBTC modulates parallel fibrosis pathways:

  • MAPK/ERK Suppression: In platelets and fibroblasts, HSP47 inhibition reduces collagen-induced ERK1/2 and JNK phosphorylation by 60–90%, impairing cell migration and proliferation [7] [8].
  • Smad2/3 Inactivation: CBTC prevents Smad2/3 nuclear translocation by disrupting HSP47-collagen-integrin crosstalk, reducing profibrotic gene transcription [6] [8].
  • Lysosomal Dysfunction Link: HSP47 downregulation in chondrocytes elevates cathepsin B activity (3-fold) and lysosomal membrane permeabilization, promoting apoptosis of fibrosis-driving cells [7].

Table 4: Kinase Pathway Modulation by HSP47 Inhibitor III

Signaling PathwayKey PhosphoproteinsInhibition (%)Functional Outcome
MAPK/ERKp-ERK1/2, p-JNK85%Reduced cell migration
Smadp-Smad2/375%Attenuated ECM synthesis
Integrin-GPVIp-Syk, p-PLCγ290%Impaired platelet aggregation

Compound Nomenclature

Properties

CAS Number

287917-38-8

Product Name

HSP47 inhibitor III

IUPAC Name

methyl 6-chloro-2-oxo-3H-1,2λ4,3-benzodithiazole-4-carboxylate

Molecular Formula

C8H6ClNO3S2

Molecular Weight

263.7 g/mol

InChI

InChI=1S/C8H6ClNO3S2/c1-13-8(11)5-2-4(9)3-6-7(5)10-15(12)14-6/h2-3,10H,1H3

InChI Key

PLAIAIKZKCZEQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)SS(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.